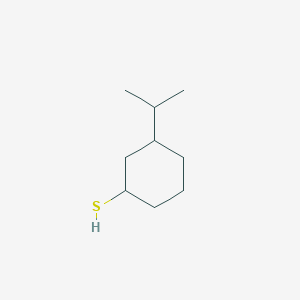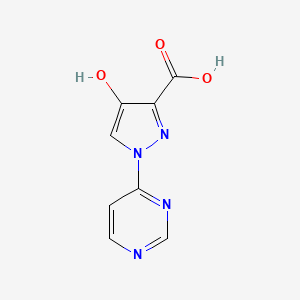
4-Hydroxy-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrimidine derivatives with hydrazine and subsequent cyclization to form the pyrazole ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydrogen atoms on the pyrazole or pyrimidine rings can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of novel materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid and 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid.
Uniqueness: The presence of both pyrazole and pyrimidine rings in this compound provides a unique structural framework that can interact with multiple biological targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H6N4O3 |
|---|---|
Molekulargewicht |
206.16 g/mol |
IUPAC-Name |
4-hydroxy-1-pyrimidin-4-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6N4O3/c13-5-3-12(11-7(5)8(14)15)6-1-2-9-4-10-6/h1-4,13H,(H,14,15) |
InChI-Schlüssel |
OOAYEURDGTVDPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CN=C1N2C=C(C(=N2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



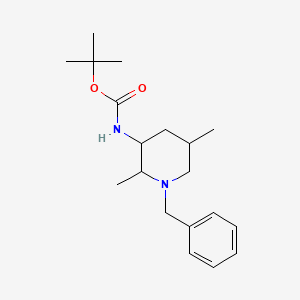
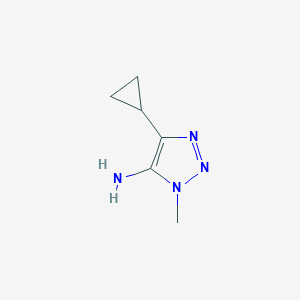

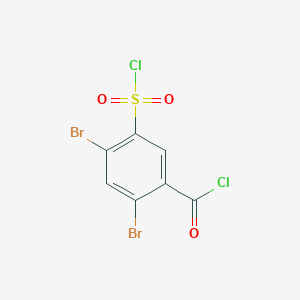
![N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide](/img/structure/B13180636.png)

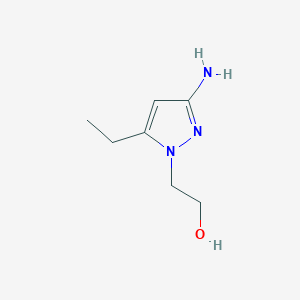
![2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13180668.png)




